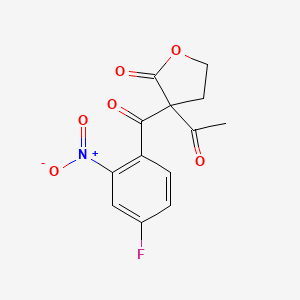
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a fluoro-substituted nitrobenzoyl group, and an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The nitrobenzene derivative is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Cyclization: The final step involves cyclization to form the oxolan-2-one ring, which can be achieved through intramolecular esterification under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage in the oxolan-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 3-acetyl-3-(4-fluoro-2-aminobenzoyl)oxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of this compound and corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the acetyl and oxolan-2-one moieties contribute to its overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-3-(4-chloro-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a chloro substituent instead of fluoro.
3-Acetyl-3-(4-bromo-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a bromo substituent instead of fluoro.
3-Acetyl-3-(4-methyl-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a methyl substituent instead of fluoro.
Uniqueness
The presence of the fluoro group in 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one imparts unique properties such as increased stability, enhanced reactivity, and potential for specific biological interactions compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
62513-46-6 |
|---|---|
Molecular Formula |
C13H10FNO6 |
Molecular Weight |
295.22 g/mol |
IUPAC Name |
3-acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C13H10FNO6/c1-7(16)13(4-5-21-12(13)18)11(17)9-3-2-8(14)6-10(9)15(19)20/h2-3,6H,4-5H2,1H3 |
InChI Key |
POUHKRZBTZFHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCOC1=O)C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















